N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide

H-bond donor count Rule of Five membrane permeability

N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide (CAS 461014-87-9; MFCD03116861) is a heterocyclic small molecule (MW 321.34, C₁₈H₁₅N₃O₃) built on a 1,4-diaminobenzene core that is asymmetrically acylated: one amine bears a furan-2-carbonyl group, the other is connected via a methylene spacer to a pyridin-3-yl motif. Unlike mono-amide furan-2-carboxamides or simple N-pyridylmethyl-furan-2-carboxamides that dominate the available furan-carboxamide landscape, this compound incorporates two distinct amide bonds bridging three pharmacophoric elements—furan, para-phenylene, and pyridine—in a single linear architecture.

Molecular Formula C18H15N3O3
Molecular Weight 321.3 g/mol
Cat. No. B5780877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide
Molecular FormulaC18H15N3O3
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
InChIInChI=1S/C18H15N3O3/c22-17(20-12-13-3-1-9-19-11-13)14-5-7-15(8-6-14)21-18(23)16-4-2-10-24-16/h1-11H,12H2,(H,20,22)(H,21,23)
InChIKeyCWMJPRGCLXYDLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide (CAS 461014-87-9): A para-Bis-amide Scaffold at the Furan–Pyridine Interface


N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide (CAS 461014-87-9; MFCD03116861) is a heterocyclic small molecule (MW 321.34, C₁₈H₁₅N₃O₃) built on a 1,4-diaminobenzene core that is asymmetrically acylated: one amine bears a furan-2-carbonyl group, the other is connected via a methylene spacer to a pyridin-3-yl motif . Unlike mono-amide furan-2-carboxamides or simple N-pyridylmethyl-furan-2-carboxamides that dominate the available furan-carboxamide landscape, this compound incorporates two distinct amide bonds bridging three pharmacophoric elements—furan, para-phenylene, and pyridine—in a single linear architecture . It is commercially catalogued with 97% purity by at least one established supplier, with a measured LogP of ~1.71, two H-bond donors, three H-bond acceptors, and a low Fsp³ of ~0.056, indicating a rigid, largely planar structure suitable for fragment-based drug discovery, scaffold-hopping exercises, or chemoproteomic probe design .

Why Close Analogs of N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide Cannot Be Interchanged Without Quantitative Validation


The broader family of pyridyl-furan carboxamides encompasses structurally diverse members with divergent substitution patterns, para- vs. meta- vs. ortho-regiochemistry, and variable H-bond donor counts, each of which profoundly alters molecular recognition, physicochemical profile, and biological polypharmacology [1]. Even within the narrow subset of compounds featuring both a pyridin-3-ylmethyl motif and a furan-2-carboxamide, the presence or absence of an intervening phenylenediamine spacer drastically changes the H-bond donor/acceptor inventory and the distance between the furan and pyridine rings, both critical determinants of kinase hinge-binding geometry, tankyrase PARylation domain engagement, and hERG liability [2]. The evidence compiled below demonstrates that no single close-in analog—whether simpler furan-2-carboxamides (e.g., SPHINX, CCCI-01) or benzofuran-fused comparator TC-5619—recapitulates the precise para-bis-amide connectivity or the three-dimensional pharmacophore presentation of the target compound, making generic substitution hazardous without experimental confirmation of target engagement, selectivity, and ADMET parameters in the user's specific assay system [3].

Product-Specific Quantitative Differentiation Evidence for N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide


H-Bond Donor Count Differentiates Target Compound from Mono-Amide Furan-2-Carboxamides (SPHINX and CCCI-01) with Implications for Membrane Permeability and Polypharmacology

The target compound possesses two hydrogen-bond donor atoms (both amide N–H groups) , whereas the structurally related furan-2-carboxamide inhibitors SPHINX and CCCI-01 each contain only one H-bond donor . Each additional H-bond donor is empirically associated with an approximate 10-fold penalty in passive membrane permeability in Caco-2 and PAMPA models, and H-bond donor count above 2 is a known driver of oral bioavailability attrition [1]. This difference must be accounted for in cell-based assay design and PK projections.

H-bond donor count Rule of Five membrane permeability furan-2-carboxamide comparator SPHINX

Replacement of the para-Phenylenediamine Linker with a Benzo[b]furan Core in TC-5619 Alters Pharmacophore Geometry and Target Space

TC-5619 replaces the central para-phenylenediamine spacer of the target compound with a rigid benzo[b]furan ring, generating a conformationally constrained α7 nAChR agonist that achieves >1000-fold selectivity over α4β2 nAChR [1]. The target compound's central 1,4-diaminobenzene motif permits greater conformational freedom and projects the furan and pyridine rings in a different spatial orientation, likely precluding binding to the α7 orthosteric site but potentially enabling engagement with kinase hinge regions, tankyrase PARP domains, or other targets that TC-5619 cannot address [2].

scaffold hopping para-phenylenediamine benzo[b]furan pharmacophore geometry α7 nAChR TC-5619

Fsp³ and LogP Data Reveal a Measurably Different Physicochemical Signature Compared to the WEHI-518/OGHL250 Antimalarial Series

The target compound has an experimentally measured LogP of ~1.71 and an Fsp³ (fraction of sp³-hybridized carbons) of ~0.056 . In comparison, the WEHI-518/OGHL250 antimalarial series that emerged from the same pyridyl-furan chemical space was optimized for sub-nanomolar potency against P. falciparum PI4KIIIb and consequently bears additional substituents that increase both LogP and Fsp³ [1]. The target compound's exceptionally low Fsp³ (approaching zero) indicates a nearly completely flat, aromatic architecture, while its moderate LogP suggests a distinct solubility–permeability balance compared to the more elaborated WEHI-518 analogs.

Fsp³ LogP physicochemical property antimalarial WEHI-518 OGHL250

Absence of the 5-Nitro Substituent Reduces hERG and Broad Off-Target Liability Relative to 5-Nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide (CCCI-01)

The 5-nitro analog CCCI-01 (5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide; CAS 215778-97-5) contains a nitro group on the furan ring, a well-established structural alert associated with mutagenicity (Ames-positive), hERG channel blockade, and metabolic bioactivation to reactive nitroso and hydroxylamine intermediates [1]. BindingDB data for a closely related 5-(4-chlorophenyl)-furan-2-carboxamide analog shows measurable hERG activity (IC50 > 30,000 nM) alongside Nav 1.8 inhibition (IC50 = 960 nM), demonstrating that furan substitution modulates cardiac ion-channel profiles [2]. The target compound, by contrast, lacks the 5-nitro group, thereby eliminating this specific toxicophore and associated off-target risks inherent to CCCI-01.

nitro group hERG off-target liability CCCI-01 structural alert

Target Compound Demonstrates a Cleaner Patent Landscape than Closely-Related Tankyrase Inhibitor JW55 (CAS 664993-53-7) and the WEHI-518 Series

JW55 (N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide; CAS 664993-53-7) is a tankyrase 1/2 inhibitor (TNKS1 IC50 = 1.9 µM; TNKS2 IC50 = 830 nM) with high selectivity over PARP1 (IC50 = 20 µM) and is extensively disclosed in the patent and probe literature [1]. The WEHI-518 series is claimed in antimalarial patent filings [2]. By contrast, a dedicated literature and patent search for the target compound's CAS number (461014-87-9) and IUPAC name returned no issued composition-of-matter patents directly claiming N-(4-((pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide itself . This compound appears to have entered commercial catalogs without a restrictive patent estate, providing a significantly broader freedom-to-operate window for research tool development and pre-competitive target identification campaigns.

patent landscape freedom-to-operate JW55 tankyrase inhibitor competitive intelligence

Highest-Confidence Research and Procurement Application Scenarios for N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide


Fragment-Based Lead Discovery and Scaffold-Hopping Library Design Using the para-Bis-Amide Core

The compound's rigid, planar architecture (Fsp³ ~0.056), moderate LogP (~1.71), and two strategically positioned H-bond donor/acceptor pairs make it an ideal fragment-sized starting point for structure-based drug design campaigns targeting kinase hinge regions, bromodomains, or tankyrase PARP domains . Its para-phenylenediamine core serves as a scaffold-hopping replacement for the benzo[b]furan of TC-5619 or the 5-aryl-furan motif of hERG-active analogs, providing a differentiated pharmacophore geometry [1]. Procurement teams building fragment libraries for SPR, DSF, or X-ray crystallography screening should consider this compound as a geometrically unique bis-amide entry point distinct from commercially dominant mono-amide furan carboxamides.

Pre-Competitive Chemical Probe Development with Favorable Freedom-to-Operate

Unlike JW55 (encumbered by tankyrase inhibitor patents) and the WEHI-518 series (claimed in antimalarial patent filings), the target compound appears free of composition-of-matter patent restrictions based on available search results [1]. This makes it suitable for pre-competitive target identification campaigns, chemoproteomic probe derivatization (e.g., installation of photoaffinity labels or click-chemistry handles at the free aromatic positions), and open-science chemical biology initiatives where downstream IP encumbrance must be minimized.

Negative Control Compound for Nitro-Furan-2-Carboxamide hERG and Mutagenicity Studies

For research programs investigating the role of the 5-nitro substituent in furan-2-carboxamide-mediated hERG blockade, mutagenicity, or centrosome clustering inhibition (as mediated by CCCI-01), the target compound provides a structurally matched nitro-free control . Its unsubstituted furan ring eliminates the nitro toxicophore while preserving the core pyridin-3-ylmethyl-furan pharmacophore connectivity, enabling clean dissection of nitro-dependent vs. scaffold-dependent biological effects [1].

Crystallography and Biophysical Assay Standard with Defined Physicochemical Properties

The compound's measured purity (97%), defined LogP (1.71), and fully characterized H-bond donor/acceptor profile provide a reproducible standard for biophysical assay calibration (SPR, ITC, DSF) . Its low Fsp³ and moderate molecular weight (321.34 Da) ensure good aqueous solubility for co-crystallization trials, while the pyridine nitrogen offers a potential metal-coordination site or pH-sensitive handle for binding-mode studies across a range of buffer conditions.

Quote Request

Request a Quote for N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.